molecular formula C13H17ClO2S B7435163 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol

4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol

Cat. No. B7435163
M. Wt: 272.79 g/mol
InChI Key: JEDAQKMFLQGHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is a chemical compound that belongs to the class of organic compounds known as benzylthioethers. It is also known as CMO or 4-CMTB. This compound has been studied extensively in the scientific community due to its potential use as a drug molecule.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes in the body. This inhibition may lead to a decrease in the production of certain proteins that are involved in the progression of diseases such as cancer and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol have been studied extensively. It has been shown to have a significant effect on the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C. In addition, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol in lab experiments include its high purity, easy synthesis method, and potential as a drug molecule. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. These include further research on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a drug molecule for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol involves the reaction of 2-chloro-3-methylbenzyl chloride with sodium sulfide in the presence of a base. The resulting product is then further reacted with 1,4-dibromobutane to yield 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. This synthesis method has been reported in various research papers and has been shown to yield a high purity product.

Scientific Research Applications

4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol has been studied for its potential use as a drug molecule. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential as an anti-inflammatory agent. The scientific research application of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is vast and has the potential to yield significant results in the field of medicine.

properties

IUPAC Name

4-[(2-chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2S/c1-10-3-2-4-11(12(10)14)17-9-13(15)5-7-16-8-6-13/h2-4,15H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDAQKMFLQGHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SCC2(CCOCC2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol

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